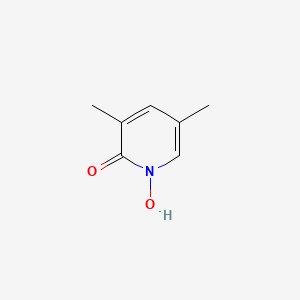

1-Hydroxy-3,5-dimethylpyridin-2-one

Description

1-Hydroxy-3,5-dimethylpyridin-2-one is a pyridin-2-one derivative characterized by a hydroxyl group at the 1-position and methyl groups at the 3- and 5-positions on the aromatic pyridine ring. The hydroxyl and methyl substituents likely influence its solubility, reactivity, and biological activity, making it relevant for pharmaceutical and synthetic applications.

Properties

CAS No. |

102074-62-4 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.154 |

IUPAC Name |

1-hydroxy-3,5-dimethylpyridin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(2)7(9)8(10)4-5/h3-4,10H,1-2H3 |

InChI Key |

FQUVDPJFXAAQDK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CN(C1=O)O)C |

Synonyms |

2-Pyridinol,3,5-dimethyl-,1-oxide(6CI) |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions for Pyridine Derivative Synthesis

Condensation reactions are a cornerstone in synthesizing nitrogen-containing heterocycles. For example, the preparation of N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane involves condensing 1-hydroxymethyl-3,5-dimethylpyrazole with 2-aminoethanol in acetonitrile at room temperature for four days, yielding 80% product . Adapting this method, 1-hydroxy-3,5-dimethylpyridin-2-one could theoretically form via similar nucleophilic substitution between 3,5-dimethylpyridin-2-ol and a hydroxylating agent.

A critical parameter is the choice of solvent and reaction time. In related syntheses, ethanol or acetonitrile facilitates ligand-metal coordination while stabilizing intermediates . For instance, the copper(II) complex of the aforementioned ligand forms in ethanol at 25°C over several days . Applying these conditions to pyridinone synthesis may require optimizing molar ratios and pH to favor hydroxylation at the 2-position.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. The ligand N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane was synthesized in 90% yield by irradiating 1-hydroxymethyl-3,5-dimethylpyrazole and 2-aminoethanol at 60 W for 20 minutes without solvent . This method’s efficiency suggests potential for synthesizing 1-hydroxy-3,5-dimethylpyridin-2-one by replacing pyrazole precursors with 3,5-dimethylpyridin-2-ol derivatives.

Key advantages include:

-

Reduced reaction time : 20 minutes vs. days for conventional methods.

-

Higher yields : Solvent-free conditions minimize side reactions.

-

Energy efficiency : Lower thermal degradation risk.

Experimental parameters such as microwave power and irradiation duration would need calibration to prevent decomposition of the pyridinone core.

Metal-Mediated Hydroxylation

Metal complexes often stabilize reactive intermediates. The copper(II) dinitrate complex of N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane forms via partial ligand hydrolysis in ethanol, releasing 3,5-dimethylpyrazole . This hints at a pathway where metal ions (e.g., Cu²⁺ or Fe³⁺) facilitate hydroxyl group incorporation into pyridine rings.

For 1-hydroxy-3,5-dimethylpyridin-2-one , a proposed mechanism involves:

-

Coordinating 3,5-dimethylpyridine to a metal center.

-

Oxidizing the 2-position via hydroxyl radical transfer.

-

Demetallation to yield the free ligand.

The IR spectrum of the copper complex shows bands at 3120 cm⁻¹ (O–H stretch) and 1550 cm⁻¹ (C=N), which could guide spectroscopic validation of the target compound.

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction outcomes. In the synthesis of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene , tetrahydrofuran (THF) and acetonitrile mixtures enabled efficient nucleophilic substitution . For pyridinone synthesis, polar aprotic solvents like dimethylformamide (DMF) may enhance hydroxyl group incorporation.

Temperature also modulates reaction pathways. The copper complex crystallizes at 25°C , whereas microwave methods operate at elevated temperatures. A balance must be struck to avoid pyridinone ring degradation, which typically occurs above 150°C.

Crystallization and Purification

Crystallization is critical for obtaining pure products. The title copper complex forms blue crystals upon slow ethanol evaporation , a method applicable to 1-hydroxy-3,5-dimethylpyridin-2-one . Key steps include:

-

Solvent selection : Ethanol or ethyl acetate for high solubility gradients.

-

Slow cooling : Prevents amorphous solid formation.

-

Recrystallization : Removes unreacted starting materials.

Analytical techniques like ¹H NMR and IR spectroscopy (e.g., O–H stretches near 3200 cm⁻¹ ) would confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3,5-dimethylpyridin-2-one undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: The N-oxide group can be reduced back to the hydroxyl group under specific conditions.

Substitution: The methyl groups at the 3 and 5 positions can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of sodium tungstate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Formation of higher N-oxide derivatives.

Reduction: Regeneration of 2-Pyridinol, 3,5-dimethyl-.

Substitution: Formation of halogenated derivatives such as 3,5-dimethyl-2-bromopyridine.

Scientific Research Applications

1-Hydroxy-3,5-dimethylpyridin-2-one has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,5-dimethylpyridin-2-one involves its interaction with molecular targets such as enzymes and metal ions. The N-oxide group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or the stabilization of metal complexes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-Hydroxy-3,5-dimethylpyridin-2-one and analogous compounds:

Key Observations

Ring Type and Aromaticity :

- Pyridin-2-one derivatives (e.g., 1-Hydroxy-3,5-dimethylpyridin-2-one) feature an aromatic ring, enhancing electronic stabilization and influencing reactivity in electrophilic substitutions. Pyrrolidin-2-one analogs (e.g., 5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one) have a saturated ring, offering conformational flexibility but reduced aromatic stabilization .

Substituent Effects: Hydroxyl Groups: The presence of a hydroxyl group (e.g., in 5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one) improves solubility in polar solvents and may enhance antimicrobial activity through hydrogen bonding . For example, 3,5,5-Trimethylpyrrolidin-2-one exhibits notable anti-inflammatory activity due to steric and electronic effects . Nitro Groups: In 1-Methyl-3,5-dinitro-1H-pyridin-2-one, nitro groups create an electron-deficient ring, making it reactive in nucleophilic substitutions for synthetic chemistry .

Biological Activity: Pyrrolidinones with hydroxyl and methyl groups (e.g., 5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one) show enhanced antimicrobial properties compared to non-hydroxylated analogs . The pyridin-2-one scaffold, as seen in fluorophenyl-substituted derivatives (e.g., 5-(3,5-Difluorophenyl)pyridin-2(1H)-one), is often leveraged in drug design for kinase inhibition or antimicrobial activity .

Unique Features of 1-Hydroxy-3,5-dimethylpyridin-2-one

- Hydrogen Bonding: The 1-hydroxy group may act as a hydrogen bond donor, enhancing interactions with biological targets.

- Steric Effects : Methyl groups at positions 3 and 5 could hinder enzymatic degradation, improving pharmacokinetic stability.

- Aromatic Reactivity : The pyridin-2-one core may participate in π-π stacking or charge-transfer interactions, useful in material science or drug design.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Hydroxy-3,5-dimethylpyridin-2-one and its derivatives?

To synthesize 1-Hydroxy-3,5-dimethylpyridin-2-one, methodologies from analogous pyridinone systems can be adapted. For example, regioselective alkylation using NaH and methyl iodide in THF (as shown in pyrrolo[2,3-b]pyridine synthesis) may introduce methyl groups at the 3,5-positions . Multi-step reactions involving boronic acid cross-coupling (e.g., Pd(PPh₃)₄ catalysis) could further functionalize the core structure . Hydroxylation at the 1-position might require controlled oxidation or protection-deprotection strategies to preserve regiochemistry.

Basic: How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?

- NMR : Compare chemical shifts of aromatic protons and methyl groups with structurally validated analogs (e.g., 3,5-dimethylpyridinone derivatives in PubChem entries) to confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular formula (e.g., C₇H₉NO₂ for 1-Hydroxy-3,5-dimethylpyridin-2-one) and detect fragmentation pathways .

- IR : Hydroxy group identification via O–H stretching (~3200–3600 cm⁻¹) and carbonyl (C=O) vibrations near 1650–1700 cm⁻¹ .

Advanced: What experimental designs are critical for assessing purity and impurity profiles in this compound?

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection to separate impurities, referencing pharmacopeial guidelines for pyridinone derivatives .

- Residual Solvents : Gas chromatography (GC) with headspace sampling to detect traces of THF or dioxane from synthesis .

- Validation : Follow ICH guidelines for linearity, precision, and LOD/LOQ, as demonstrated in impurity analysis for related compounds .

Advanced: How can conflicting bioactivity data across studies be systematically addressed?

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control compounds, as seen in pyrimidinone pharmacodynamic studies .

- Data Normalization : Use internal standards (e.g., 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one) to calibrate activity measurements .

- Meta-Analysis : Cross-reference structural analogs (e.g., 3,5-disubstituted pyrrolopyridines) to identify substituent-dependent trends in activity .

Advanced: What strategies improve stability during storage and handling of 1-Hydroxy-3,5-dimethylpyridin-2-one?

- Temperature Control : Store at –20°C under inert gas to prevent oxidation, as recommended for hygroscopic pyridinones .

- Light Sensitivity : Use amber vials to avoid photodegradation, similar to protocols for nitro-pyridinol derivatives .

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 3–9) to identify optimal storage conditions .

Advanced: How do structural modifications at the 3,5-dimethyl or 1-hydroxy positions influence bioactivity?

- 3,5-Dimethyl Groups : Methyl substituents enhance lipophilicity and receptor binding, as shown in SAR studies of 3,5-dimethylpyrazole derivatives .

- 1-Hydroxy Group : Hydrogen-bonding capability may modulate solubility and interaction with biological targets (e.g., kinase inhibition observed in pyrimidinone analogs) .

- Comparative Analysis : Test analogs like 1-Hydroxy-2-(pyridin-4-yl)ethylidene bis(phosphonic acid) to evaluate the hydroxy group’s role in metal chelation .

Advanced: What computational approaches predict the reactivity of 1-Hydroxy-3,5-dimethylpyridin-2-one in novel reactions?

- DFT Calculations : Model electrophilic substitution patterns using Gaussian or ORCA software, referencing studies on chloropyridinone derivatives .

- Molecular Docking : Predict binding affinities to enzymes (e.g., cytochrome P450) based on structural alignment with co-crystallized ligands .

Advanced: How can regioselectivity challenges in functionalizing the pyridinone ring be mitigated?

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, as applied in 3,5-dichloropyridin-2-yl syntheses .

- Protecting Groups : Temporarily block the hydroxy group with tert-butyldimethylsilyl (TBS) ethers to direct reactions to the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.